
Type A Allatostatin III
Vue d'ensemble
Description
Type A Allatostatin III, also known as allatostatin 3, is a blood-brain barrier permeable and reversible neuropeptide . It inhibits hormone synthesis in juvenile female cockroaches . It can be used in pesticide research .
Synthesis Analysis
The evolution of the Allatostatin-Type A system is poorly described and relatively few receptors have been isolated and functionally characterized in insects . In arthropods, the AST-A system evolved through lineage-specific events and the maintenance of two receptors in the flies and mosquitoes (Diptera) was the result of a gene duplication event .Molecular Structure Analysis
The molecular weight of this compound is 899.00 and its formula is C42H62N10O12 . The sequence of this peptide is Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 .Chemical Reactions Analysis
Allatostatin type A receptors (AST-ARs) are a group of G-protein coupled receptors activated by members of the FGL-amide (AST-A) peptide family that inhibit food intake and development in arthropods .Physical And Chemical Properties Analysis
This compound is a blood-brain barrier permeable and reversible neuropeptide . It can be stored under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique
Fluorescence Imaging and Transfection in Cells
Type A Allatostatin has been identified as a potent tool in fluorescence imaging and cell transfection. Biju et al. (2007) discovered that allatostatin 1 from Drosophila melanogaster can transfect living cells and transport quantum dots inside the cytoplasm and even the nucleus. This indicates its potential as a high-efficiency cell transfection and nucleus-specific cell labeling agent, as well as for drug/gene delivery and high-contrast imaging of live cells and cell organelles (Biju et al., 2007).
Inhibition of Juvenile Hormone Biosynthesis
Allatostatins, including Type A Allatostatin, play a critical role in the inhibition of juvenile hormone biosynthesis. Sutherland and Feyereisen (1996) highlighted that allatostatins cause rapid and reversible inhibition of juvenile hormone III biosynthesis by cockroach corpora allata in vitro (Sutherland & Feyereisen, 1996).
Allatostatin Receptors in Insects
Research by Sécher et al. (2001) on the silkworm Bombyx mori identified a functional A-type allatostatin receptor, providing insights into the interaction of allatostatins with their receptors in insects. This receptor is expressed mainly in the gut and to a lesser extent in the brain, which is significant for understanding the molecular mechanisms of allatostatin function in insects (Sécher et al., 2001).
Structure-Activity Relationship Studies
Hayes et al. (1994) conducted structure-activity studies with allatostatin 4, revealing critical insights into the amino acid side chains important for the biological activity of allatostatins. This research contributes to understanding the molecular interactions of allatostatins and their receptors (Hayes et al., 1994).
Cross-Species Activity and Functionality
The work of Larsen et al. (2001) on Drosophila melanogaster and Diplotera punctata demonstrated that Type A allatostatins activate two Drosophila allatostatin receptors when expressed in CHO cells. This finding highlights the cross-species activity of allatostatins and suggests potential broader applications in the study of insect physiology and control (Larsen et al., 2001).
Mécanisme D'action
Target of Action
Type A Allatostatin III, also known as allatostatin 3, is a neuropeptide that primarily targets juvenile female cockroaches . It inhibits the synthesis of hormones in these insects .
Mode of Action
The compound interacts with its targets by crossing the blood-brain barrier . This interaction is reversible, meaning it can be undone or reversed . In mammalian cells, allatostatins bind to allatostatin receptors to open G-protein coupled inward rectifying potassium channels, resulting in reduced membrane potential and input resistance .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of hormones in juvenile female cockroaches . By inhibiting this process, the compound disrupts the normal growth and development of these insects .
Pharmacokinetics
It is known that the compound is permeable to the blood-brain barrier, suggesting it can be distributed throughout the body of the insect . The compound’s reversibility indicates that it can be removed or metabolized to cease its effects .
Result of Action
The primary result of this compound’s action is the inhibition of hormone synthesis in juvenile female cockroaches . This leads to a disruption in the normal growth and development of these insects .
Action Environment
The action of this compound is influenced by the internal environment of the insect, particularly the presence of the blood-brain barrier
Safety and Hazards
Orientations Futures
The future challenge will be to characterize the predicted ligand-receptor relationships and especially the physiological function in a representative . Based on the results, it is hypothesized that the AST-A system in insects shared a common origin with the vertebrate KISS system and may also share a common function as an integrator of metabolism and reproduction .
Analyse Biochimique
Biochemical Properties
The role of Type A Allatostatin III in biochemical reactions is primarily related to its inhibitory effect on hormone synthesis in juvenile female cockroaches
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific receptors in the brain of insects, leading to the inhibition of hormone synthesis
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELVQXEBBNBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




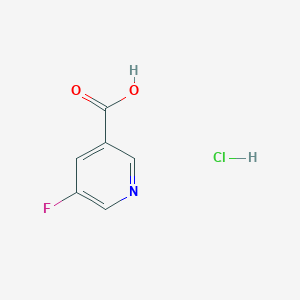



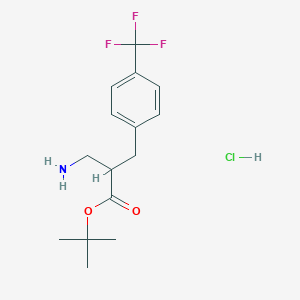

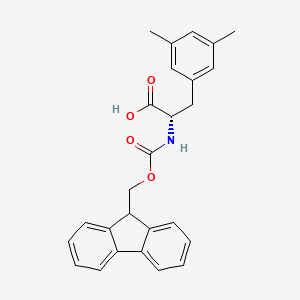
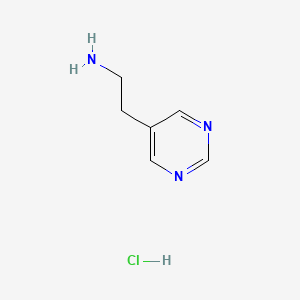


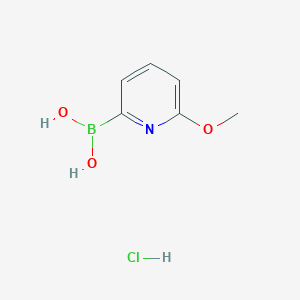
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)